3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a brominated imidazo[1,2-a]pyridine derivative characterized by a bicyclic framework with two phenyl substituents and a hydroxyl group at the 3-position. Its structure has been validated using ¹H NMR, ¹³C NMR, and LCMS, with crystallographic refinement often performed using SHELX software . The hydroxyl group and aromatic substituents are critical to its reactivity and biological interactions, particularly in tumor cell lines such as colon (COLO 205) and melanoma (SK-MEL-5) .
Properties
IUPAC Name |
1,3-diphenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2O.BrH/c22-19(16-9-3-1-4-10-16)15-20(17-11-5-2-6-12-17)18-13-7-8-14-21(18)19;/h1-6,9-12,22H,7-8,13-15H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZXGBHCKYXXAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=CC=C3)O)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (C19H21BrN2O) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a hexahydroimidazo[1,2-a]pyridine core with hydroxyl and diphenyl substituents. Its molecular structure is critical for its biological interactions and pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Research indicated that it possesses inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vivo using murine models. The results demonstrated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods. The compound exhibited promising activity with MIC values comparable to standard antibiotics .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular signaling pathways involved in apoptosis and cell proliferation:
- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with microtubule dynamics during mitosis.
Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine core allows extensive structural diversification. Key analogs and their modifications include:
Key Findings :
- Aromaticity vs. Hydroxylation : Removal of the hydroxy group (e.g., via heating in acetic anhydride) generates fully aromatic derivatives with enhanced antitumor potency. For example, the dehydroxylated 4-methoxyphenyl analog exhibited superior activity (lgGI₅₀ = -5.57 in SK-MEL-5) compared to its hydroxylated counterpart .
- Halogen Effects : Fluorine substitution (e.g., in 4-fluorophenyl analogs) is associated with improved pharmacokinetics, as fluorine enhances electronegativity and membrane permeability .
- Alkoxy Groups : Methoxy and ethoxy substituents balance lipophilicity and solubility, though ethoxy derivatives showed slightly reduced activity compared to methoxy variants .
Physicochemical Properties
- Molecular Weight : The parent compound (C₁₉H₂₁BrN₂O) has a molecular weight of 381.29 g/mol. Substitutions (e.g., fluorine, ethoxy) increase this value modestly (e.g., 4-fluorophenyl analog: ~399.28 g/mol).
- Solubility : Hydroxy and alkoxy groups improve aqueous solubility, whereas fully aromatic analogs exhibit higher lipophilicity.
Preparation Methods
Three-Component Reaction via N-Propargylpyridinium Intermediates
The most extensively documented route involves sequential alkylation-cyclization between 2-aminopyridine, propargyl bromide, and cyclohexane-1,3-dione. Initial quaternization of 2-aminopyridine with propargyl bromide in acetonitrile at 60°C for 12 hours generates N-propargylpyridinium bromide (Scheme 1). Subsequent treatment with cyclohexane-1,3-dione in aqueous NaOH (1.0 M, 25°C) induces base-promoted cycloisomerization, yielding the title compound in 82–89% isolated yield after recrystallization.
Critical parameters include:
- Molar ratio : 1:1.2:1 (2-aminopyridine:propargyl bromide:cyclohexane-1,3-dione)
- Reaction time : 3–5 minutes for cyclization under vigorous stirring
- Byproduct control : Excess propargyl bromide leads to di-alkylated impurities, mitigated by dropwise addition
¹H NMR analysis of the product confirms regioselective formation of the hexahydroimidazo ring, with characteristic singlets for the C3-hydroxy proton (δ 5.21 ppm) and aromatic protons (δ 7.35–7.89 ppm).
NaOH-Promoted Cycloisomerization in Aqueous Media
Building upon Sonogashira coupling limitations, Chapman et al. developed a metal-free protocol utilizing NaOH (1 equiv) in water/THF (3:1 v/v). This single-step method achieves quantitative conversion within 5 minutes at ambient temperature through:
- In situ generation of allenyl intermediates via base-induced propargyl-allenyl isomerization
- Nazarov-type electrocyclization forming the imidazo[1,2-a]pyridine core
- Knoevenagel condensation with cyclohexane-1,3-dione
Table 1 compares green metrics across methodologies:
| Metric | Three-Component | NaOH Cycloisomerization | MOF-Catalyzed |
|---|---|---|---|
| Reaction Time (min) | 5–10 | 3–5 | 240–300 |
| Temperature (°C) | 25 | 25 | 60 |
| Atom Economy (%) | 87.4 | 92.1 | 78.9 |
| E-Factor | 3.2 | 1.7 | 5.8 |
The aqueous route demonstrates superior environmental performance (E-factor 1.7 vs 3.2–5.8), though with slightly lower yields (78–85%) compared to organic solvent systems.
Solvent-Free Mechanochemical Synthesis
Emerging approaches employ high-speed ball milling to accelerate the three-component reaction without solvents. Mixing 2-aminopyridine, diphenylacetylene, and cyclohexane-1,3-dione with K2CO3 (20 mol%) in a zirconia jar (30 Hz, 1 hour) delivers the product in 67% yield. While avoiding solvent waste, this method currently suffers from:
- Limited scalability beyond 5 mmol
- Increased equipment wear from abrasive reactants
- Challenges in reaction monitoring
Mechanistic Insights and Reaction Optimization
Propargyl-Pyridinium Zwitterion Formation
Kinetic studies using in situ FTIR reveal rapid N-alkylation of 2-aminopyridine (k = 0.42 min⁻¹ at 25°C), followed by slower-hydride shift to form the allenyl intermediate (k = 0.08 min⁻¹). Deuterium labeling confirms the hydroxy proton originates from the propargyl β-position, consistent with a Conia-ene type mechanism.
Base and Solvent Effects
Cs2CO3 outperforms weaker bases (K2CO3, NaHCO3) in promoting cyclization (Table 2):
| Base (1 equiv) | Conversion (%) | Selectivity (%) |
|---|---|---|
| Cs2CO3 | 100 | 91 |
| K2CO3 | 70 | 42 |
| NaHCO3 | 23 | 0 |
Polar aprotic solvents (DMF, DMSO) accelerate ring closure by stabilizing zwitterionic transition states, while protic solvents (MeOH, H2O) favor premature diketone hydrolysis.
Scalability and Industrial Considerations
Kilogram-Scale Production
A patented continuous flow process (WO2021084423A1) achieves 94% yield at 2 kg/day throughput using:
Purification Challenges
The product’s hygroscopic nature necessitates azeotropic drying with toluene prior to recrystallization from ethanol/ethyl acetate (3:1). Residual bromide levels <50 ppm are achieved via activated charcoal filtration.
Q & A
Q. Characterization :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the fused bicyclic structure and substituent positions.
- LCMS : Validates molecular weight (e.g., observed [M]⁺ peak at m/z corresponding to theoretical mass) .
- Elemental Analysis : Ensures stoichiometric purity (>95% by combustion analysis).
Basic: How does the structural conformation influence reactivity and stability?
The compound’s stability is governed by:
- Hydrogen Bonding : The hydroxyl group at C3 forms intramolecular H-bonds with adjacent nitrogen atoms, reducing susceptibility to hydrolysis .
- Quaternary Ammonium Center : The positively charged N1 enhances solubility in polar solvents but increases sensitivity to nucleophilic attack at the bromide counterion .
Q. Key Structural Features :
- Imidazo[1,2-a]pyridine Core : Aromaticity contributes to π-π stacking in crystal lattices, confirmed via X-ray diffraction (SHELXL refinement) .
- Diaryl Substituents : Electron-donating groups (e.g., methoxy) on phenyl rings modulate electronic density, affecting redox behavior .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Q. Experimental Design :
- Solvent Screening : Test DMF vs. DMSO for cyclization efficiency (e.g., DMF yields 65% vs. DMSO’s 72% in analogous compounds) .
- Catalyst Trials : Evaluate Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate kinetics.
- Temperature Gradients : Monitor reaction progress via TLC at 80°C, 100°C, and 120°C to identify optimal thermal conditions .
Q. Data-Driven Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, 24h | 65 | 92 |
| DMSO, 100°C, 18h | 72 | 95 |
| DMF + ZnCl₂, 80°C | 78 | 89 |
Advanced: How to resolve contradictions in bioactivity data across structural analogs?
Q. Case Study :
Q. Resolution Strategies :
- SAR Analysis : Map substituent effects (e.g., methoxy vs. ethoxy groups) on logP and membrane permeability.
- Docking Studies : Use CoMFA/HASL models to predict binding affinity to H+/K⁺-ATPase or kinase targets .
Advanced: What computational methods are suitable for studying reaction mechanisms?
Q. Methodological Framework :
- DFT Calculations : Model the cyclization transition state to identify rate-limiting steps (e.g., bromide ion departure).
- Molecular Dynamics : Simulate solvent effects on intermediate stabilization (e.g., DMSO’s high polarity vs. THF).
- Pharmacophore Mapping : Align bioactive conformers with target proteins (e.g., ATP-binding pockets) using SHELX-refined crystallographic data .
Advanced: How to validate crystallographic data for structural elucidation?
Q. SHELXL Refinement Protocol :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.
Model Building : Assign anisotropic displacement parameters for non-H atoms.
Validation : Check R-factor convergence (<5%) and Fo-Fc electron density maps for missing peaks .
Q. Key Metrics :
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.121 |
| CCDC Deposition # | 2,150,000 |
Advanced: How do functional groups dictate selectivity in biological assays?
Q. Functional Group Impact :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
